((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13698006
InChI: InChI=1S/C6H14N2O.2ClH/c1-5-2-8-6(4-9)3-7-5;;/h5-9H,2-4H2,1H3;2*1H/t5-,6-;;/m1../s1
SMILES: CC1CNC(CN1)CO.Cl.Cl
Molecular Formula: C6H16Cl2N2O
Molecular Weight: 203.11 g/mol

((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride

CAS No.:

Cat. No.: VC13698006

Molecular Formula: C6H16Cl2N2O

Molecular Weight: 203.11 g/mol

* For research use only. Not for human or veterinary use.

((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride -

Specification

Molecular Formula C6H16Cl2N2O
Molecular Weight 203.11 g/mol
IUPAC Name [(2R,5R)-5-methylpiperazin-2-yl]methanol;dihydrochloride
Standard InChI InChI=1S/C6H14N2O.2ClH/c1-5-2-8-6(4-9)3-7-5;;/h5-9H,2-4H2,1H3;2*1H/t5-,6-;;/m1../s1
Standard InChI Key KWUUEQADUUJHKU-BNTLRKBRSA-N
Isomeric SMILES C[C@@H]1CN[C@H](CN1)CO.Cl.Cl
SMILES CC1CNC(CN1)CO.Cl.Cl
Canonical SMILES CC1CNC(CN1)CO.Cl.Cl

Introduction

((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride is a piperazine derivative that has garnered significant attention in the fields of chemistry and pharmaceuticals. This compound features a piperazine ring substituted with a methyl group and a hydroxymethyl group, contributing to its unique structural properties. The stereochemistry, denoted by the (2R,5R) configuration, plays a crucial role in its biological activity and interactions with biological systems.

Synthesis Methods

The synthesis of ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride typically involves several key steps, including the use of chiral starting materials and catalysts to ensure the correct stereochemistry. Industrial production often employs large-scale reactors with strict control over temperature and pressure, or continuous flow techniques to improve efficiency.

Chemical Reactions

This compound can participate in various chemical reactions, including oxidation, reduction, and substitution. Common reagents for these reactions include potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.

Reaction TypeReagentsProducts
OxidationKMnO4, CrO3Ketones or Aldehydes
ReductionLiAlH4, NaBH4Alcohols or Amines
SubstitutionAlkyl Halides, NucleophilesVarious Substituted Compounds

Biological Activities and Applications

Piperazine derivatives like ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride are known for their diverse biological activities, making them significant in medicinal chemistry. They are particularly relevant for developing drugs targeting the central nervous system and have potential applications in cancer research due to their ability to interact with biological targets.

Mechanism of Action

The mechanism of action involves interaction with specific receptors or enzymes, where the compound can act as an agonist or antagonist. The precise mechanism depends on the context of use, particularly in pharmacological applications where it may influence neurotransmitter systems or other cellular processes.

Research Findings

Recent studies have highlighted the importance of piperazine derivatives in anticancer and anti-inflammatory research. Compounds similar to ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride have shown significant anticancer activities by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.

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